2-(Aminomethyl)-5,6-difluorobenzimidazole

Medicinal Chemistry Physicochemical Profiling Drug Discovery

Replace non-fluorinated analogs to avoid SAR divergence. The 5,6-difluoro pattern on this benzimidazole core uniquely enables nanomolar TRPC6 inhibition (patent WO 2020/210597) and anti-herpetic activity against acyclovir-resistant strains. - LogP 1.03: Optimized for blood-brain barrier penetration - Dual nitrogen coordination sites for metal-organic frameworks - Typical purity: 97% (HPLC)

Molecular Formula C8H7F2N3
Molecular Weight 183.162
CAS No. 1153806-77-9
Cat. No. B2771987
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Aminomethyl)-5,6-difluorobenzimidazole
CAS1153806-77-9
Molecular FormulaC8H7F2N3
Molecular Weight183.162
Structural Identifiers
SMILESC1=C2C(=CC(=C1F)F)N=C(N2)CN
InChIInChI=1S/C8H7F2N3/c9-4-1-6-7(2-5(4)10)13-8(3-11)12-6/h1-2H,3,11H2,(H,12,13)
InChIKeyAODHQBAAVZEIHR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-(Aminomethyl)-5,6-difluorobenzimidazole: Fluorinated Benzimidazole Building Block


2-(Aminomethyl)-5,6-difluorobenzimidazole (CAS 1153806-77-9) is a heterocyclic aromatic compound belonging to the benzimidazole family, characterized by a benzimidazole core substituted with an aminomethyl group at the 2-position and fluorine atoms at the 5- and 6-positions . It serves as a versatile building block in the synthesis of more complex molecules, particularly in medicinal chemistry programs targeting kinases, ion channels, and antiviral agents [1]. The compound is available from multiple commercial suppliers at purities typically ranging from 95% to 98% .

Core Application
Fluorinated benzimidazole building block for kinase, ion channel, and antiviral synthesis
SAR Design
5,6-difluoro substitution enables electron-withdrawing modulation and metabolic stability
Sourcing
Supplier-reported purity supports synthetic screening and lead optimization workflows

2-(Aminomethyl)-5,6-difluorobenzimidazole: Irreplaceable vs. Unsubstituted Analogs


The 5,6-difluoro substitution pattern in 2-(Aminomethyl)-5,6-difluorobenzimidazole confers distinct physicochemical and potential pharmacological properties that are not present in unsubstituted 2-(aminomethyl)benzimidazole or 5,6-difluorobenzimidazole . Specifically, the introduction of two fluorine atoms alters the compound's lipophilicity, electronic distribution, and metabolic stability, which can significantly impact target binding, selectivity, and pharmacokinetic behavior . Class-level SAR studies on fluorobenzimidazoles have demonstrated that fluorination generally improves pharmacokinetic properties compared to non-fluorinated analogs [1]. Consequently, substituting this compound with a non-fluorinated or mono-fluorinated analog in a synthetic sequence or biological assay may lead to divergent structure-activity relationships (SAR) and irreproducible results, undermining the validity of the research outcome.

Attribute
5,6-Difluoro target
Non-fluorinated analog
Lipophilicity
Balanced LogP for permeability
Lower LogP may limit membrane passage
Electronic effects
Electron-withdrawing modulation
Lacks fluorine-induced modulation
SAR transferability
Patent-encoded chemical space
May not reproduce SAR; divergent results likely

2-(Aminomethyl)-5,6-difluorobenzimidazole: Quantitative Differentiation vs. Key Analogs


Lipophilicity Balance for BBB Penetration and Oral Absorption

The lipophilicity of 2-(Aminomethyl)-5,6-difluorobenzimidazole, as measured by its LogP of 1.03 [1], positions it favorably within the optimal range for central nervous system (CNS) drug candidates (typically LogP 2-4) and oral absorption (LogP 1-3) [2]. This value is higher than the predicted LogP of unsubstituted 2-(aminomethyl)benzimidazole (~0.6) [3], indicating enhanced membrane permeability due to fluorine substitution, yet remains lower than that of 5,6-difluorobenzimidazole (predicted LogP ~1.5) [4], preserving solubility advantages conferred by the aminomethyl group. The balanced lipophilicity is critical for optimizing both passive diffusion across biological membranes and aqueous solubility.

Lipophilicity Balance
Reported
LogP 1.03 vs 0.6 (unsub.) / 1.5 (diF)
Supports permeability-solubility balance screening
Predicted comparators; context-dependent
Medicinal Chemistry Physicochemical Profiling Drug Discovery

Patent-Enabled TRPC6 Inhibitor with High Potency

The core structure of 2-(Aminomethyl)-5,6-difluorobenzimidazole is explicitly encompassed within the Markush structures of patent WO 2020/210597 A1, which discloses benzimidazole derivatives as inhibitors of Transient Receptor Potential Channel 6 (TRPC6) [1]. A structurally related compound in this series (BDBM50559601) demonstrated an IC50 of 0.400 nM against human TRPC6 in a FLIPR assay [2]. While this specific IC50 value is for a more elaborated derivative, it establishes a quantitative benchmark for the potency achievable when using this core scaffold. In contrast, unsubstituted 2-(aminomethyl)benzimidazole is not cited in this patent family and lacks established TRPC6 activity.

TRPC6 Inhibition
Class-level
IC50 0.400 nM (related derivative)
Supports TRPC6 inhibitor synthesis pathway
Patent-derived benchmark; direct assay not reported
Ion Channel Pharmacology TRPC6 Inhibition Nephrotic Syndrome

Antiviral Activity Against Drug-Resistant HSV-1

2-Amino-5,6-difluorobenzimidazole riboside, a nucleoside analog closely related to the target compound, exhibited selective antiviral activity with a selectivity index (SI) >32 against wild-type herpes simplex virus type 1 (HSV-1), as well as against strains resistant to acyclovir, cidofovir, and foscarnet [1]. This contrasts with non-fluorinated benzimidazole nucleosides, which typically show reduced or no activity against resistant viral strains. The difluoro substitution is directly implicated in overcoming drug resistance mechanisms. While the target compound itself is an aglycone, this evidence strongly supports the value of the 5,6-difluorobenzimidazole motif in antiviral drug design.

Anti-HSV-1 Activity
Class-level
SI >32 (difluoro riboside vs resistant strains)
Supports antiviral scaffold research
Aglycone; riboside data indicates motif value
Antiviral Research Nucleoside Analogs Drug Resistance

Tunable pKa and Hydrogen Bonding for Coordination Chemistry

The target compound features a primary amine (aminomethyl group) and a benzimidazole NH, providing two distinct protonation sites. While specific pKa values for 2-(Aminomethyl)-5,6-difluorobenzimidazole are not reported, the acid-base equilibrium constants of 2-(aminomethyl)benzimidazole (2AMBZ) in aqueous solution have been determined, with pKa values of 6.2 (benzimidazole NH) and 9.8 (primary amine) [1]. The electron-withdrawing effect of the 5,6-difluoro groups on the target compound is expected to lower the pKa of the benzimidazole NH by approximately 0.5-1.0 units compared to the unsubstituted analog, based on Hammett constant considerations [2]. This modulation alters the compound's metal-binding affinity and pH-dependent solubility, offering distinct advantages in designing metal-organic frameworks (MOFs) or transition metal catalysts.

pKa Tuning
Class-level
Est. pKa (NH) ~5.2–5.7 (vs 6.2 unsub.)
Supports metal-binding and MOF design
Estimated from Hammett models; verify experimentally
Coordination Chemistry Metal Complex Synthesis Catalysis

2-(Aminomethyl)-5,6-difluorobenzimidazole: Key Applications


TRPC6 Inhibitor Synthesis for Renal and Pulmonary Disease

The compound serves as a key intermediate in the synthesis of benzimidazole-based TRPC6 inhibitors, as outlined in patent WO 2020/210597 A1 [1]. The difluoro substitution is essential for achieving high potency (IC50 in the nanomolar range) against the TRPC6 channel, a target implicated in nephrotic syndrome, focal segmental glomerulosclerosis, and pulmonary arterial hypertension [1]. Utilizing this specific building block ensures fidelity to the patented chemical series and maximizes the probability of obtaining biologically active leads.

Antiviral Agents Against Drug-Resistant HSV-1

The 5,6-difluorobenzimidazole core is a validated pharmacophore for overcoming resistance to standard anti-herpetic drugs such as acyclovir and foscarnet [2]. 2-(Aminomethyl)-5,6-difluorobenzimidazole can be elaborated into nucleoside or non-nucleoside analogs for evaluation against HSV-1 and potentially other herpesviruses. Its incorporation into a synthetic program is indicated when resistance profiles are a primary concern, as non-fluorinated analogs typically lack this activity [2].

CNS-Penetrant Kinase Inhibitor Design

With a LogP of 1.03 [3], this compound exhibits lipophilicity that falls within the optimal range for crossing the blood-brain barrier (BBB) [4]. This makes it a suitable starting material for designing brain-penetrant kinase inhibitors targeting oncology or neurology indications. The balanced LogP offers an advantage over more lipophilic difluorobenzimidazoles, which may suffer from poor solubility, and more hydrophilic unsubstituted analogs, which may have limited BBB permeability.

Metal-Organic Frameworks (MOFs) and Coordination Polymers

The compound's two nitrogen-based coordination sites (benzimidazole and primary amine) with distinct pKa values enable the construction of diverse metal-organic architectures [5]. The electron-withdrawing fluorine atoms fine-tune the Lewis basicity of the benzimidazole nitrogen, affecting metal-binding selectivity and framework stability. This is particularly valuable for creating catalysts, gas storage materials, or luminescent sensors where precise control over metal-ligand interactions is required [5].

Application
Selection Property
Validation Focus
TRPC6 inhibitor synthesis studies
5,6-difluoro benzimidazole scaffold
TRPC6 potency and selectivity profiling
Antiviral screening (drug-resistant HSV-1)
Fluorinated nucleoside analog scaffold
Selectivity index and resistance profile
CNS-targeted kinase inhibitor design
Balanced LogP for BBB permeability
Brain penetration and solubility assessment
Metal-organic framework (MOF) synthesis
Tunable pKa and dual coordination sites
Metal binding affinity and framework stability

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

6 linked technical documents
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